molecular formula C22H18ClN5O2S B11577372 6-(4-chlorophenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11577372
M. Wt: 451.9 g/mol
InChI Key: BHUYCZDQYKHDPW-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various functional groups such as chlorophenyl, furan-2-yl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the triazole ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the thiadiazine ring: The triazole intermediate is then reacted with sulfur-containing reagents to form the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as temperature and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition of cellular processes: It may inhibit key cellular processes, such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.

    Activation of signaling pathways: The compound can activate or inhibit specific signaling pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

6-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in 6-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClN5O2S

Molecular Weight

451.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H18ClN5O2S/c23-16-10-8-14(9-11-16)18-19(21(29)24-13-17-7-4-12-30-17)31-22-26-25-20(28(22)27-18)15-5-2-1-3-6-15/h1-12,18-19,27H,13H2,(H,24,29)

InChI Key

BHUYCZDQYKHDPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2NC(C(S3)C(=O)NCC4=CC=CO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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